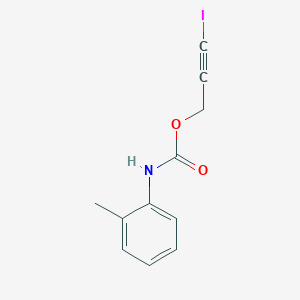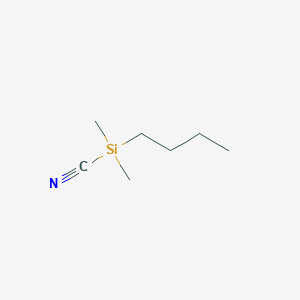
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate is an organic compound belonging to the carbamate family It is characterized by the presence of an iodine atom, a propynyl group, and a methylphenyl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoprop-2-yn-1-ol and 2-methylphenyl isocyanate.
Reaction: The 3-iodoprop-2-yn-1-ol is reacted with 2-methylphenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may involve:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control of temperature, pressure, and reaction time.
Purification and Quality Control: Advanced purification methods such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to form the corresponding alcohol and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products like alcohols or amines.
Hydrolysis: Alcohols and amines as primary products.
Aplicaciones Científicas De Investigación
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The iodine atom and carbamate group play crucial roles in binding to active sites, inhibiting enzyme activities, or modifying protein functions. The propynyl group may also contribute to the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar structure but with a butyl group instead of a methylphenyl group.
3-Iodoprop-2-yn-1-yl phenylcarbamate: Similar structure but with a phenyl group instead of a methylphenyl group.
3-Iodoprop-2-yn-1-yl ethylcarbamate: Similar structure but with an ethyl group instead of a methylphenyl group.
Uniqueness
3-Iodoprop-2-yn-1-yl (2-methylphenyl)carbamate is unique due to the presence of the 2-methylphenyl group, which may impart specific properties such as increased lipophilicity, enhanced binding affinity, and unique reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
| 115008-52-1 | |
Fórmula molecular |
C11H10INO2 |
Peso molecular |
315.11 g/mol |
Nombre IUPAC |
3-iodoprop-2-ynyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C11H10INO2/c1-9-5-2-3-6-10(9)13-11(14)15-8-4-7-12/h2-3,5-6H,8H2,1H3,(H,13,14) |
Clave InChI |
NQGWXMWPBTXMNA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)OCC#CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)


![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)

